4-Bromobutyryl chloride is primarily used as a precursor for the synthesis of carolic acid. Carolic acid is a naturally occurring secondary metabolite found in plants like Carthamus tinctorius (safflower) and Calendula officinalis (marigold) []. This specific application involves reacting 4-bromobutyryl chloride with ethoxymagnesiomalonic ester through a multi-step process [].
Beyond its role in carolic acid production, 4-bromobutyryl chloride functions as a versatile intermediate in various organic synthesis endeavors. Its acyl chloride functionality allows it to participate in numerous nucleophilic substitution reactions to introduce a four-carbon chain with a terminal bromine group into the target molecule []. This versatility makes it valuable for the synthesis of diverse organic compounds with potential applications in various fields, including pharmaceuticals and material science.
While less common, 4-bromobutyryl chloride might find applications in other research areas. Some studies have explored its potential as a labeling agent in protein structure determination []. However, further research is needed to fully establish its efficacy and widespread adoption in this field.
4-Bromobutyryl chloride is an organic compound with the molecular formula and a CAS number of 927-58-2. It is a colorless to pale yellow liquid characterized by its pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group () bonded to a chlorine atom. The presence of the bromine atom at the fourth carbon position of the butyryl group distinguishes it from other acyl chlorides.
4-Bromobutyryl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
4-Bromobutyryl chloride can be synthesized through various methods:
4-Bromobutyryl chloride serves multiple purposes in chemical synthesis:
Recent mechanistic investigations into synthetic pathways involving 4-bromobutyryl chloride have clarified critical aspects of its reactivity in ring-opening bromination, chlorination kinetics, and transition-state dynamics. Advanced computational models and experimental kinetic analyses reveal how substrate stereoelectronic properties and reaction conditions govern intermediate stability and pathway selectivity.
The bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone derivatives proceeds through a Hell–Volhard–Zelinsky-type mechanism. This reaction involves sequential ring-opening and re-cyclization steps mediated by bromine (Br₂) and catalytic phosphorus tribromide (PBr₃).
Ring-Opening Phase:
Recyclization Phase:
Table 1: Key Parameters for γ-Butyrolactone Bromination
Parameter | Value/Observation | Source |
---|---|---|
Optimal Br₂ stoichiometry | 2.0 equivalents | [5] |
PBr₃ loading | 5 mol% | [5] |
Reaction temperature | 80°C | [5] |
Yield (α-bromo product) | 76–90% | [5] |
The conversion of 4-bromobutyric acid to 4-bromobutyryl chloride via sulfuryl chloride (SOCl₂) follows a dual mechanistic pathway, contingent on the presence of base additives like pyridine.
Without Base:
With Pyridine:
Table 2: Comparative Kinetic Parameters for SOCl₂ Pathways
Condition | Mechanism | Eₐ (kJ/mol) | k (s⁻¹) at 25°C |
---|---|---|---|
SOCl₂ alone | Sₙi | 85 | 1.2 × 10⁻³ |
SOCl₂ + pyridine | Sₙ2 | 72 | 3.6 × 10⁻³ |
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level provide atomic-resolution insights into the transition states governing 4-bromobutyryl chloride’s reactivity.
Ring-Opening Bromination:
SOCl₂-Mediated Chlorination:
Table 3: DFT-Calculated Transition-State Properties
Reaction | Bond Length (Å) | Imaginary Frequency (cm⁻¹) | ΔG‡ (kJ/mol) |
---|---|---|---|
Lactone bromination | C-Br: 1.98 | -450 | 92.3 |
Sₙi chlorination | S-O: 1.46 | -310 | 85.1 |
Sₙ2 chlorination | C-Cl: 2.12 | -280 | 71.8 |
Corrosive;Irritant